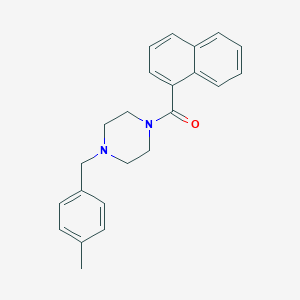![molecular formula C21H26N2O4 B249121 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone, also known as DPPE or DPPE-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. DPPE is a piperazine derivative that was first synthesized in 2006 by a team of researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and physiological effects of DPPE.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone also activates the TRPV1 channel, which is involved in pain sensation. The exact mechanism by which 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone interacts with these proteins is still under investigation.
Biochemical and Physiological Effects
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone can scavenge free radicals and inhibit the production of inflammatory cytokines. In vivo studies have shown that 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone is also soluble in a range of solvents, making it easy to work with in different experimental conditions. However, 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has some limitations, including its low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone. One area of interest is the development of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanism by which 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone interacts with ion channels and receptors in the brain. This could lead to the development of new drugs that target these proteins. Finally, there is a need for further research on the safety and toxicity of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone in vivo, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone involves the reaction of 2-phenoxyethanone with 2,3-dimethoxybenzylpiperazine in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution at the benzyl position of the piperazine ring, resulting in the formation of 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone as a white crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone has been used as a tool compound in neuroscience research to study the function of ion channels and receptors in the brain.
properties
Product Name |
1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-10-6-7-17(21(19)26-2)15-22-11-13-23(14-12-22)20(24)16-27-18-8-4-3-5-9-18/h3-10H,11-16H2,1-2H3 |
InChI Key |
ZWAVUKXMZVLSDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)